molecular formula C14H16N2O4 B3054302 Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5948-68-5

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3054302
CAS No.: 5948-68-5
M. Wt: 276.29 g/mol
InChI Key: XVQLAIHJGSGKQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative of significant interest in medicinal and organic chemistry. This compound is synthesized via the classic Biginelli multi-component reaction, a century-old method for constructing alkaloids with dihydropyrimidine cores . The compound crystallizes as a monohydrate with an extensive network of intermolecular N—H···O and O—H···O hydrogen bonds, which stabilizes its three-dimensional structure and can influence its physicochemical properties . Dihydropyrimidine derivatives are well-documented in scientific literature for possessing a broad spectrum of biological activities. These compounds are key building blocks for developing pharmaceutical agents and have been investigated for their potential as calcium antagonists, as well as for exhibiting antiviral, antitumor, antibacterial, and anti-inflammatory properties . Some analogs also show potential in preventing coronary artery spasm . The product is intended for research applications such as method development in green chemistry and the exploration of new biological activities. It is supplied as a research chemical and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-6-4-5-7-10(9)17/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQLAIHJGSGKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337913
Record name ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-68-5
Record name ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines (DHPMs), which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and is characterized by a tetrahydropyrimidine ring structure. The presence of a hydroxyl group at the 2-position of the phenyl ring significantly influences its biological activity.

Anticancer Activity

Research indicates that DHPMs, including this compound, exhibit notable anticancer properties. They are reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds in this class can induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : They promote apoptotic pathways, leading to increased cancer cell death.

For instance, studies have shown that similar compounds can inhibit mitotic kinesis, making them potential leads for new anticancer drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

  • Bacterial Inhibition : this compound has shown activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant activity of this compound is significant in protecting cells from oxidative stress. It has been evaluated through various assays such as:

  • DPPH Radical Scavenging : The ability to scavenge DPPH radicals indicates its potential as an antioxidant agent.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds within the DHPM family. Below are some key findings:

StudyFindingsReference
Atwal et al. (1991)Identified broad pharmacological properties including antihypertensive effects.
Kappe (2000)Discussed the synthesis and therapeutic potential of Bignelli compounds as anticancer agents.
Mayer et al. (1999)Highlighted the specific inhibition of mitotic kinesis by DHPMs in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro tests have shown effectiveness against a range of bacterial and fungal pathogens. A specific derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition can lead to therapeutic applications in treating diseases where folate metabolism is disrupted.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for conditions such as Alzheimer's disease .

Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices when incorporated as a filler or modifier .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light in the visible spectrum allows for potential use in energy conversion technologies .

Case Studies

Study Application Findings
Anticancer ActivityInhibition of cancer cell proliferation through apoptosis.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria with low MIC values.
Enzyme InhibitionSignificant inhibition of DHFR leading to potential treatments for bacterial infections.
Neuroprotective EffectsReduction of oxidative stress markers in neuronal cultures exposed to neurotoxins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of DHPM derivatives are highly dependent on substituents at C4, C5, and C6. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID C4 Substituent Synthesis Method Notable Properties Reference
Target Compound 2-hydroxyphenyl Biginelli reaction with trichloroacetic acid Enhanced H-bonding; potential bioactivity
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM (I) 5-bromo-2-hydroxyphenyl Modified Biginelli reaction Increased molecular weight; bromine enhances reactivity for further functionalization
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM 5-(methoxymethyl)furan-2-yl Biginelli reaction Anticancer activity (Eg5 kinesin inhibition); higher lipophilicity due to furan and methoxymethyl groups
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-DHPM 6-chloroimidazo[2,1-b]thiazol-5-yl Green protocol (solvent-free) Heterocyclic substituent confers antimicrobial potential; chloro group improves metabolic stability
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM 4-fluorophenyl Grinding method with CuCl₂ catalyst Electron-withdrawing fluorine enhances membrane permeability
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM Furan-2-yl (2-thioxo) Solvent-free fusion Antioxidant activity (DPPH scavenging IC₅₀: 0.6 mg/mL)

Pharmacological and Physicochemical Properties

  • Anticancer Activity : The furan-based analog () demonstrated mitotic kinesin Eg5 inhibition, while the target compound’s hydroxyl group may enhance target binding via H-bonding.
  • Antioxidant Capacity : Thioxo derivatives (e.g., ) showed superior free-radical scavenging compared to oxo analogs, attributed to sulfur’s redox activity.
  • Solubility and Bioavailability : Fluorophenyl derivatives () exhibit improved lipophilicity, whereas the hydroxyphenyl group in the target compound may reduce membrane permeability due to polarity.

Crystallography and Conformational Analysis

  • The 2-hydroxyphenyl group in the target compound likely induces specific dihedral angles, stabilizing planar conformations critical for crystal packing . In contrast, bulky substituents like imidazothiazole () may distort the DHPM ring, altering intermolecular interactions.

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol/water (3:1)Improves crystallinity (95%)
CatalystHCl (0.5 M)Reduces side products
Reaction time12 hrs (reflux)Maximizes conversion (80%)

Q. Table 2. Crystallographic Data Comparison

ParameterThis CompoundCF₃-Substituted AnalogReference
Space groupP2₁/cP1
Unit cell volume1684.23 ų1529.6 ų
R-factor0.0510.050

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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